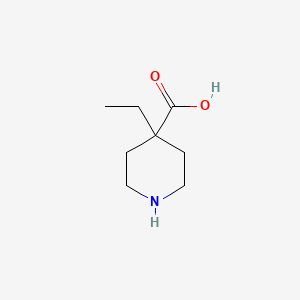
4-Ethylpiperidine-4-carboxylic acid
描述
4-Ethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
化学反应分析
Types of Reactions
4-Ethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-Ethylpiperidine-4-carboxylic acid has various applications in scientific research, including:
作用机制
The mechanism of action of 4-Ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Ethylpiperidine-4-carboxylic acid include other piperidine derivatives such as:
- Piperidine-4-carboxylic acid
- 4-Methylpiperidine-4-carboxylic acid
- 4-Phenylpiperidine-4-carboxylic acid
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
生物活性
4-Ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound. Its unique ethyl substitution at the nitrogen atom significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interaction with the GABAergic system.
Target of Action
This compound acts primarily as a partial agonist at the GABA receptor. This receptor is crucial for mediating the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS) .
Mode of Action
The compound enhances GABA's effects, leading to increased neuronal inhibition. This modulation can result in various physiological effects, including anxiolytic and anticonvulsant properties. By reducing neuronal excitability, it may also contribute to muscle relaxation and sedation .
Biochemical Pathways
The influence on the GABAergic system suggests that this compound may impact several biochemical pathways associated with neurotransmission, potentially affecting mood regulation, anxiety levels, and seizure activity .
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form ketones or further carboxylic acids.
- Reduction : Reduction reactions can yield corresponding alcohols or amines.
- Substitution : Participates in substitution reactions where functional groups are replaced by other groups .
Common Reagents and Conditions
Common reagents include:
- Oxidizing agents : Such as potassium permanganate for oxidation.
- Reducing agents : Like lithium aluminum hydride for reduction.
These reactions are influenced by temperature, pH, and the presence of other compounds .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : It may help protect against neurodegenerative conditions by modulating GABAergic transmission.
- Analgesic Properties : Potentially useful in pain management by inhibiting pain perception pathways .
- Antimicrobial Activity : Some studies suggest it may have antimicrobial properties, although this requires further investigation .
Case Studies and Research Findings
- Study on Neuroprotection : A study demonstrated that derivatives of piperidine, including this compound, showed protective effects against neuronal damage in models of oxidative stress .
- Antiviral Activity : Research has indicated that modifications to piperidine derivatives can enhance antiviral activity against neurotropic viruses, suggesting potential therapeutic applications for this compound in viral infections affecting the CNS .
- Antiproliferative Effects : In vitro studies have shown that 4-ethylpiperidine derivatives can inhibit the proliferation of certain cancer cell lines, indicating potential applications in oncology .
Data Table: Biological Activities of this compound
属性
IUPAC Name |
4-ethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKAGIATNDDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














